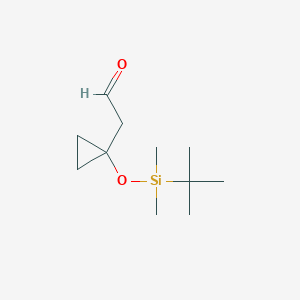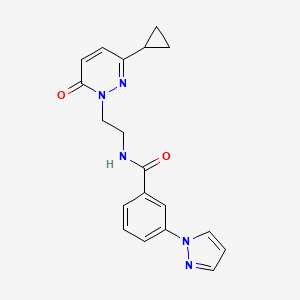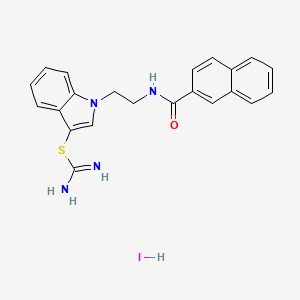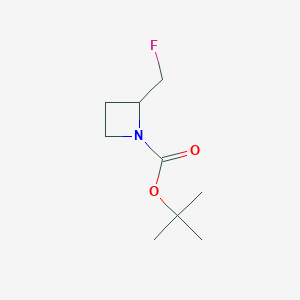![molecular formula C11H15NO3S B2921591 2-Amino-3-{[(3-methoxyphenyl)methyl]sulfanyl}propanoic acid CAS No. 1030621-97-6](/img/structure/B2921591.png)
2-Amino-3-{[(3-methoxyphenyl)methyl]sulfanyl}propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-{[(3-methoxyphenyl)methyl]sulfanyl}propanoic acid, also known as (3-methoxybenzyl)cysteine, is an organic compound with the molecular formula C11H15NO3S and a molecular weight of 241.31 g/mol This compound is a derivative of cysteine, where the thiol group is substituted with a 3-methoxybenzyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-{[(3-methoxyphenyl)methyl]sulfanyl}propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available cysteine and 3-methoxybenzyl chloride.
Reaction: The thiol group of cysteine reacts with 3-methoxybenzyl chloride in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure consistent quality and yield.
化学反应分析
Types of Reactions
2-Amino-3-{[(3-methoxyphenyl)methyl]sulfanyl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.
Reduction: The compound can be reduced to its corresponding thiol derivative.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halides or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Disulfides or sulfoxides.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
2-Amino-3-{[(3-methoxyphenyl)methyl]sulfanyl}propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biological systems, particularly in protein modification and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
作用机制
The mechanism of action of 2-Amino-3-{[(3-methoxyphenyl)methyl]sulfanyl}propanoic acid involves its interaction with biological molecules:
Molecular Targets: The compound can interact with proteins and enzymes, potentially modifying their activity.
Pathways Involved: It may influence various biochemical pathways, including those related to oxidative stress and cellular signaling.
相似化合物的比较
Similar Compounds
L-Cysteine: The parent compound, which has a thiol group instead of the 3-methoxybenzyl group.
S-Benzylcysteine: A similar compound where the thiol group is substituted with a benzyl group instead of a 3-methoxybenzyl group.
Uniqueness
2-Amino-3-{[(3-methoxyphenyl)methyl]sulfanyl}propanoic acid is unique due to the presence of the 3-methoxybenzyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological molecules, making it a valuable tool in research .
属性
IUPAC Name |
2-amino-3-[(3-methoxyphenyl)methylsulfanyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c1-15-9-4-2-3-8(5-9)6-16-7-10(12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVFMNSOABLMQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CSCC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[3,5-dimethyl-4-(piperidine-1-sulfonyl)-1H-pyrazol-1-yl]-2-(4-methylphenoxy)ethan-1-one](/img/structure/B2921508.png)
![methyl 2-amino-2-[4-(trifluoromethyl)phenyl]propanoate hydrochloride](/img/structure/B2921509.png)
![N-(2,4-difluorophenyl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2921510.png)


![2-Chloro-3-[(4-chloro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2921516.png)

![2-((2-chloro-6-fluorobenzyl)thio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2921523.png)

![3-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2921525.png)


![7-(tert-butyl)-8-ethyl-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2921530.png)

